molecular formula C13H11NO2 B057280 N-phenylanthranilic acid CAS No. 91-40-7

N-phenylanthranilic acid

Cat. No.: B057280
CAS No.: 91-40-7
M. Wt: 213.23 g/mol
InChI Key: ZWJINEZUASEZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenylanthranilic acid, also known as 2-(phenylamino)benzoic acid, is an organic compound with the molecular formula C₁₃H₁₁NO₂. It is a derivative of anthranilic acid where the amino group is substituted with a phenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

N-phenylanthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylanthranilic acid is unique due to its phenyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs. This substitution enhances its ability to block chloride channels and affects its interaction with biological targets .

Properties

IUPAC Name

2-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJINEZUASEZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059025
Record name N-Phenylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Fenamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14291
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000238 [mmHg]
Record name Fenamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14291
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

91-40-7
Record name N-Phenylanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-phenylanthranilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenylanthranilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952VN06WBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As shown in Scheme 7, coupling of 3-bromo-4-nitrotoluene with 2-amino-benzoic acid via an Ullmann reaction yields an N-phenyl-anthranilic acid. After protection of the acid with 2-amino-2-methyl-1-propanol, oxidation affords the corresponding aldehyde. Addition of vinyl magnesium bromide and deprotection provides the N-phenyl-anthranilic acid containing a latent Michael acceptor. ##STR15##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Redistilled aniline (310 g, 3.32 mol), pure 2-chlorobenzoic acid (82 g, 0.52 mol), fresh dried potassium carbonate (82 g, 0.6 mol) and cupric oxide (2.0 g) are refluxed for two hours in an oil bath (air cooler). Excess aniline is initially removed by distillation in vacuum and later by water vapor. The remaining solution (500 ml) is boiled for 15 min. with 40 g of activated carbon and filtrated. The filtrate is poured into a mixture of concentrated hydrochloric acid (60 ml) and water (120 ml) during agitation. After cooling the deposit is separated by filtration, washed in water and dried at 120° C. This blue-grey product is cleaned out by dissolving 50 g in 1000 ml of water containing 25 g of sodium carbonate and boiling for 5 minutes with 25 g activated carbon. This is followed by filtration and precipitation with concentrated hydrochloric acid (vigorous foaming). The deposit is separated by filtration, washed in water and dried at 120° C.
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylanthranilic acid
Reactant of Route 2
Reactant of Route 2
N-phenylanthranilic acid
Reactant of Route 3
Reactant of Route 3
N-phenylanthranilic acid
Reactant of Route 4
Reactant of Route 4
N-phenylanthranilic acid
Reactant of Route 5
Reactant of Route 5
N-phenylanthranilic acid
Reactant of Route 6
Reactant of Route 6
N-phenylanthranilic acid
Customer
Q & A

Q1: What is the molecular formula and weight of N-phenylanthranilic acid?

A1: this compound has the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound and its derivatives can be characterized using techniques like IR and NMR spectroscopy. IR spectroscopy helps identify characteristic functional groups like carboxylic acids and secondary amines present in the molecule [, ]. NMR spectroscopy, particularly 1H-NMR, provides insights into the structure and environment of hydrogen atoms within the molecule, aiding in structural elucidation [].

Q3: How does the structure of this compound influence its solubility?

A3: The presence of both a polar carboxylic acid group and a non-polar aromatic ring system in this compound contributes to its solubility in a range of solvents. While it shows solubility in polar solvents like water, it also dissolves in organic solvents such as methanol and hexane []. The specific solubility profile can be influenced by substituents on the aromatic rings, impacting its bioavailability and formulation strategies [].

Q4: What are some of the known biological activities of this compound derivatives?

A4: this compound derivatives have been reported to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, diuretic, bacteriostatic, and fungistatic properties [, ]. Certain derivatives have shown potential as anticancer agents []. Notably, some NPAA derivatives, like mefenamic acid and flufenamic acid, are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs) [, , ].

Q5: How do this compound derivatives exert their anti-inflammatory effects?

A5: Studies suggest that this compound derivatives, particularly those with a diphenylamine core structure, can inhibit cyclooxygenase (COX) enzymes [, ]. COX enzymes are involved in the production of prostaglandins, key mediators of inflammation. By inhibiting COX activity, these compounds reduce prostaglandin synthesis, thereby mitigating inflammation [].

Q6: Do this compound derivatives interact with ion channels?

A6: Yes, research indicates that this compound can act as a chloride channel blocker [, , ]. This property has been implicated in its ability to inhibit the adherence of lymphatic endothelial cells [] and influence the configurational changes of bovine pulmonary artery endothelial cells [].

Q7: Are there any known biomarkers for monitoring the effects of this compound?

A7: Research suggests that urinary phospholipids, particularly sphingomyelin, phosphatidylcholine, and phosphatidylethanolamine, may serve as potential biomarkers for early renal injury associated with renal papillary necrosis induced by this compound []. Additionally, urinary renal papillary antigen-1 (RPA-1) has been identified as a potential biomarker for collecting duct injury associated with this compound-induced papillary necrosis in rats [].

Q8: How do structural modifications of this compound impact its biological activity?

A8: Structural modifications of the this compound scaffold significantly influence its biological activity. For instance, the presence and position of substituents on the aromatic rings can alter the compound's binding affinity to target proteins, affecting its potency and selectivity [, , ]. Studies have shown that the introduction of electrodonor substituents in the ester molecule of this compound derivatives can increase activation energy and free activation energy, impacting the kinetics of their alkaline hydrolysis []. Additionally, the presence of a carboxylic acid group on the diphenylamine core significantly enhances the compound's ability to reduce L-selectin surface expression in neutrophils [].

Q9: Have computational methods been employed to study this compound derivatives?

A9: Yes, computational chemistry techniques, such as molecular docking, have been utilized to investigate the interactions of this compound derivatives with their target proteins [, ]. These studies provide valuable insights into the binding modes and potential inhibitory mechanisms of these compounds, facilitating the design of novel and more effective derivatives.

Q10: What is known about the toxicity profile of this compound?

A10: While certain this compound derivatives like mefenamic acid are used clinically, this compound itself has been associated with renal papillary necrosis in rats upon repeated administration [, , ]. This highlights the importance of careful toxicological evaluation of newly designed derivatives.

Q11: What are some common methods for synthesizing this compound derivatives?

A11: this compound derivatives can be synthesized using various methods, including the classical Ullmann condensation reaction, which involves the copper-catalyzed coupling of 2-halobenzoic acids with anilines [, , , ]. Recent advances have explored more efficient and environmentally friendly approaches, such as microwave-assisted synthesis in aqueous media [, ] and copper acetate-catalyzed reactions in water [].

Q12: Has this compound been explored for applications beyond pharmaceuticals?

A12: While primarily investigated for their pharmaceutical potential, this compound and its derivatives have found applications in other areas. For instance, poly-N-phenylanthranilic acid has been explored as a component in advanced electrode coatings for supercapacitors []. Its ability to form complexes with rare earth metals has also led to investigations into its potential use in fluorescent materials [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.